molecular formula C7H13ClN2O3 B1451473 (1-Methyl-3-oxo-piperazin-2-yl)-acetic acid hydrochloride CAS No. 1219270-94-6

(1-Methyl-3-oxo-piperazin-2-yl)-acetic acid hydrochloride

Cat. No. B1451473
M. Wt: 208.64 g/mol
InChI Key: FIRFKALJCAUQIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Methyl-3-oxo-piperazin-2-yl)-acetic acid hydrochloride” is a biochemical used for proteomics research . Its molecular formula is C7H12N2O3 HCl, and its molecular weight is 208.64 .

Scientific Research Applications

Synthesis and Pharmacological Properties

A novel series of derivatives including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, compounds 3a–l were synthesized. These compounds showed promising antidepressant activities investigated by Porsolt’s behavioral despair test and significant antianxiety activity in albino mice (J. Kumar et al., 2017).

Interaction with N-Arylmaleimides

Methyl (3-oxopiperazin-2-ylidene) acetate was found to react with N-arylmaleimides to form previously undescribed compounds, indicating a potential avenue for the development of new chemical structures (Svetlana et al., 2015).

Synthesis of Novel Esters

Stereoselective diazotization of L-phenyl glycine led to the synthesis of new compounds including 2-(2-(4-((3,4-Dihydro-4-oxo-3-aryl quinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid esters. These compounds' structures were supported by spectral and analytical data (P. Acharyulu et al., 2009).

Synthesis of Piperazine Substituted Quinolones

A series of 1-[(4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinolin-3-yl)carbonyl]-4-(substituted) piperazines and methyl 2-[(4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinolin-3-yl)carbonylamino] alkanoates were developed. These compounds were key intermediates for the preparation of a series of 1-[2-((4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinolin-3-yl)carbonylamino)alkylcarbony]-4-substituted piperazine derivatives (Walid Fathalla & P. Pazdera, 2017).

Synthesis and Biological Evaluation of Carbazole Derivatives

A series of novel 5-((9H-carbazol-9-yl)methyl)-N-((substituted phenyl)(piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-amine derivatives were synthesized. These compounds exhibited significant antibacterial, antifungal, and anticancer activities, particularly against Human Breast Cancer Cell Line MCF7 (D. Sharma et al., 2014).

Antihelminthic Activity of Benzimidazolylthioacetylpiperazine Derivatives

Newly synthesized piperazine derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids showed higher activity against Trichinella spiralis in vitro compared to albendazole. Compounds exhibited efficacies of 96.0%, 98.4%, and 100% against the parasite, showcasing potential in antiparasitic treatments (A. Mavrova et al., 2006).

Synthesis and Electrochemical Studies of New Mannich Bases

A series of new Mannich bases with electrochemical properties were synthesized and characterized. The electrochemical behavior of these compounds was studied by polarography and cyclic voltammetry, indicating potential applications in various fields (K. Naik et al., 2013).

properties

IUPAC Name

2-(1-methyl-3-oxopiperazin-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3.ClH/c1-9-3-2-8-7(12)5(9)4-6(10)11;/h5H,2-4H2,1H3,(H,8,12)(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRFKALJCAUQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(=O)C1CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-3-oxo-piperazin-2-yl)-acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Methyl-3-oxo-piperazin-2-yl)-acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(1-Methyl-3-oxo-piperazin-2-yl)-acetic acid hydrochloride
Reactant of Route 3
(1-Methyl-3-oxo-piperazin-2-yl)-acetic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
(1-Methyl-3-oxo-piperazin-2-yl)-acetic acid hydrochloride
Reactant of Route 5
(1-Methyl-3-oxo-piperazin-2-yl)-acetic acid hydrochloride
Reactant of Route 6
(1-Methyl-3-oxo-piperazin-2-yl)-acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.